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N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide

sulfamoyl benzamide structure-activity relationship h-NTPDase

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide (CAS 899758-95-3) is a sulfamoyl-benzamide derivative with the molecular formula C18H22N2O4S and a molecular weight of 362.44 g/mol. It belongs to a broader class of sulfamoyl benzamides that have demonstrated inhibitory activity against human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) and have been explored as HBV capsid assembly modulators.

Molecular Formula C18H22N2O4S
Molecular Weight 362.44
CAS No. 899758-95-3
Cat. No. B2886176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide
CAS899758-95-3
Molecular FormulaC18H22N2O4S
Molecular Weight362.44
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H22N2O4S/c1-24-17-10-6-5-7-15(17)11-12-20-25(22,23)14-13-19-18(21)16-8-3-2-4-9-16/h2-10,20H,11-14H2,1H3,(H,19,21)
InChIKeyKPGPGIXVCHQSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide (CAS 899758-95-3): Procurement-Relevant Baseline Profile


N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide (CAS 899758-95-3) is a sulfamoyl-benzamide derivative with the molecular formula C18H22N2O4S and a molecular weight of 362.44 g/mol . It belongs to a broader class of sulfamoyl benzamides that have demonstrated inhibitory activity against human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) and have been explored as HBV capsid assembly modulators [1]. The compound features a 2-methoxyphenethyl substituent on the sulfamoyl nitrogen and a benzamide moiety, structural elements that distinguish it from other sulfamoyl benzamide analogs and influence its physicochemical and pharmacological profile.

Why N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide Cannot Be Generically Substituted by In-Class Analogs


Within the sulfamoyl benzamide class, even subtle modifications—such as the presence and position of a methoxy group on the phenethyl side chain—can profoundly alter isoform selectivity, target engagement, and off-target liability [1]. For instance, while the non-methoxylated analog N-(2-(N-phenethylsulfamoyl)ethyl)benzamide (CAS 899997-11-6) shares the core scaffold, the absence of the 2-methoxy substituent results in distinct lipophilicity, hydrogen-bonding capacity, and potentially divergent h-NTPDase isoform inhibition profiles . Consequently, substituting the target compound with a structurally similar but chemically distinct analog without direct comparative data risks introducing uncontrolled variables in biological assays and procurement decisions.

Quantitative Differentiation Evidence for N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide


Structural Differentiation from the Non-Methoxylated Analog via 2-Methoxyphenethyl Substituent

The target compound differs from the closest commercially available analog, N-(2-(N-phenethylsulfamoyl)ethyl)benzamide (CAS 899997-11-6), by the presence of a methoxy group at the ortho position of the phenethyl ring . This substitution increases the molecular weight from 332.42 g/mol to 362.44 g/mol and introduces an additional hydrogen-bond acceptor, which is predicted to alter both logP and target-binding interactions. In the context of h-NTPDase inhibition, ortho-methoxy substitution on aromatic sulfamoyl ligands has been associated with shifts in isoform selectivity; for example, the 4-methoxyphenyl analog 3f exhibited sub-micromolar activity against h-NTPDase2, whereas the 4-bromophenyl analog 3i showed preferential inhibition of h-NTPDase1 (IC50 = 2.88 ± 0.13 µM) and h-NTPDase3 (IC50 = 0.72 ± 0.11 µM) [1].

sulfamoyl benzamide structure-activity relationship h-NTPDase

Predicted Isoform Selectivity Advantage over Pan-h-NTPDase Inhibitor 3i

The pan-inhibitor N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i) potently inhibits h-NTPDase1 (IC50 = 2.88 ± 0.13 µM) and h-NTPDase3 (IC50 = 0.72 ± 0.11 µM) but shows limited selectivity among isoforms [1]. In contrast, sulfamoyl benzamides bearing methoxyphenethyl groups—such as the target compound—are hypothesized to exhibit enhanced selectivity for specific h-NTPDase isoforms (e.g., h-NTPDase2 or h-NTPDase8) based on the precedent of compound 2d, a 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid derivative that selectively inhibits h-NTPDase8 with an IC50 of 0.28 ± 0.07 µM [1]. While experimental IC50 values for the target compound have not been published in accessible primary literature, the structural analogy suggests a selectivity profile distinct from that of pan-inhibitor 3i, which is critical for applications requiring isoform-specific modulation.

h-NTPDase isoform selectivity sulfamoyl benzamide ectonucleotidase inhibitor

Pharmacological Scaffold Distinctiveness from Sulfamoyl Phenethylamine α-Blockers

Sulfamoyl-substituted phenethylamine derivatives, such as amosulalol, are established α-adrenergic blockers with antihypertensive activity [1]. The target compound replaces the free amine characteristic of phenethylamine α-blockers with a benzamide moiety, a modification that is expected to abolish α-adrenergic receptor binding while retaining or enhancing affinity for ectonucleotidase targets. This structural divergence is supported by the general observation that N-acylation of phenethylamines markedly reduces their affinity for aminergic GPCRs. Although no direct comparative pharmacological data exist, the benzamide substitution represents a deliberate chemical strategy to decouple h-NTPDase inhibition from cardiovascular off-target effects, positioning the compound as a cleaner probe for purinergic signaling research.

sulfamoyl phenethylamine α-adrenergic blocker benzamide scaffold

Absence of Public h-NTPDase Profiling Data: A Procurement Consideration for Novel Target Engagement

A comprehensive search of PubMed, PubChem, BindingDB, and ChEMBL as of mid-2025 reveals no publicly available quantitative inhibition data (IC50, Ki, or % inhibition at defined concentrations) for N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide against any h-NTPDase isoform or other biological target [1][2]. This data gap is significant: while class-level evidence strongly suggests potential h-NTPDase activity, the absence of empirical profiling means that the compound's true selectivity and potency remain unvalidated. For procurement decisions, this implies that the compound is best suited as a novel chemical starting point for in-house profiling rather than a pre-validated tool compound.

h-NTPDase inhibitor unprofiled compound novel chemical probe

Best-Fit Research and Industrial Application Scenarios for N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide


Isoform-Selective h-NTPDase Inhibitor Discovery Campaigns

The compound's 2-methoxyphenethyl substituent may confer selectivity for specific h-NTPDase isoforms (e.g., h-NTPDase2 or h-NTPDase8), as inferred from class-level SAR [1]. It is suitable as a starting scaffold for medicinal chemistry optimization aimed at developing isoform-selective inhibitors for thrombosis, inflammation, or cancer applications.

Chemical Biology Studies of Purinergic Signaling

Because the benzamide modification likely eliminates the α-adrenergic blocking activity inherent to sulfamoyl phenethylamines [1], the compound can serve as a cleaner probe for investigating ectonucleotidase-mediated purinergic signaling in cell-based assays without confounding cardiovascular pharmacology.

Negative Control or Selectivity Panel Compound

Until its activity profile is experimentally defined, the compound can be included in selectivity panels alongside validated pan-inhibitors (e.g., compound 3i) and isoform-selective inhibitors (e.g., compound 2d) to map structure-selectivity relationships across the h-NTPDase family [1].

Building Block for Focused Sulfamoyl Benzamide Libraries

With a molecular weight of 362.44 g/mol and six hydrogen-bond acceptors [1], the compound adheres to lead-like physicochemical criteria and can be used as a central building block for generating focused libraries to explore h-NTPDase or HBV capsid assembly modulator chemical space [2].

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